Panepoxydone
Description
Overview of Panepoxydone's Significance in Natural Product Chemistry
This compound (B1678377) holds significance in natural product chemistry as a bioactive secondary metabolite isolated primarily from basidiomycete fungi, particularly from the genus Panus and Lentinus. scilit.comresearchgate.netresearcher.lifenih.govnih.gov Its isolation from species like Panus rudis and Panus conchatus dates back to 1970. researchgate.net The compound's unique structure, featuring a 7-oxabicyclo[4.1.0]hept-3-en-2-one backbone with specific functional groups, contributes to its observed biological properties. ontosight.ai this compound is biosynthesized from prenylhydroquinone through a series of enzymatic reactions, including hydroxylation, epoxidation, and reduction. scilit.comresearchgate.netresearcher.lifenih.gov This biosynthetic pathway has been a subject of investigation, particularly the identification and characterization of the enzymes involved, such as PanH, a cytochrome P450 enzyme catalyzing the epoxidation step in Panus rudis. leibniz-hki.deleibniz-gemeinschaft.deresearchgate.net The difficulty in achieving selective epoxidation through chemical synthesis highlights the importance of understanding and potentially utilizing these natural biosynthetic processes. leibniz-hki.deleibniz-gemeinschaft.de
Historical Context of Epoxycyclohexenone-Containing Natural Products Research
The study of epoxycyclohexenone (ECH)-containing natural products has a historical foundation rooted in the exploration of bioactive compounds from various organisms, including fungi and bacteria. researchgate.netacs.org These natural substances are broadly known for their bioactivity. leibniz-hki.deleibniz-gemeinschaft.de this compound itself was initially isolated in 1970. researchgate.net Research into ECHs has involved efforts to understand their isolation, biological activity, and synthesis. scilit.comresearchgate.net While the enzymes responsible for ECH synthesis in bacteria and ascomycetes were previously known, the mechanisms in basidiomycetes, the source of this compound, remained less clear until relatively recently. leibniz-hki.deleibniz-gemeinschaft.deresearchgate.net This historical progression underscores the ongoing efforts to elucidate the diverse biosynthetic strategies employed by different organisms to produce similar structural motifs with significant biological relevance. leibniz-hki.deleibniz-gemeinschaft.de
Conceptual Frameworks and Methodological Approaches in this compound Research
Research into this compound employs various conceptual frameworks and methodological approaches drawn from chemical biology and natural product chemistry. A key conceptual framework involves understanding the compound's biosynthesis, particularly the enzymatic steps and genetic clusters responsible for its production in fungi. leibniz-hki.deleibniz-gemeinschaft.deresearchgate.netresearchgate.net This understanding enables approaches like precursor-directed biosynthesis, where supplementing the producing organism with analogues of biosynthetic intermediates can lead to the generation of novel this compound derivatives. scilit.comresearchgate.netresearcher.lifenih.gov
Methodological approaches in this compound research include:
Isolation and Purification: Traditional methods involving techniques such as chromatography (e.g., silica (B1680970) gel column chromatography, HPLC) are used to isolate this compound and its derivatives from fungal cultures. nih.govscielo.brnih.govresearchgate.net Bioassay-guided fractionation is often employed to track the active compounds during the isolation process. scielo.brnih.gov
Structural Elucidation: Spectroscopic techniques, including NMR and mass spectrometry (e.g., HR-ESI-MS), are crucial for determining the chemical structures of isolated compounds. researchgate.netnih.gov
Biosynthetic Pathway Analysis: This involves identifying the genes and enzymes responsible for this compound production. Techniques such as genomic analysis to predict biosynthetic gene clusters and biochemical characterization of enzymes (e.g., cytochrome P450 enzymes like PanH) are utilized. leibniz-hki.deleibniz-gemeinschaft.deresearchgate.netresearchgate.net
Chemical Synthesis: While challenging, chemical synthesis strategies have been developed to produce this compound and its congeners, sometimes involving key steps like electrocyclic reactions and ionic electrocyclization. researchgate.netjohnwoodgroup.com
Evaluation of Biological Activity: In vitro assays are widely used to investigate the biological effects of this compound and its derivatives. These include studies on inflammation by evaluating the inhibition of nitric oxide (NO) production in cell lines like RAW 264.7 macrophages, antitumor effects against various cancer cell lines (e.g., breast cancer cells), and antimicrobial activities. leibniz-hki.deleibniz-gemeinschaft.descilit.comresearchgate.netresearcher.lifenih.govnih.govnih.govscielo.br Research also explores its interaction with specific cellular targets and signaling pathways, such as NF-κB and FOXM1. nih.govnih.govscielo.bracs.orgmdpi.comresearchgate.net
These methodologies collectively contribute to a deeper understanding of this compound's chemical space, biological functions, and potential for further development.
Detailed Research Findings Examples:
Research has shown that this compound can inhibit LPS-induced NO production in RAW 264.7 cells. Studies evaluating this compound derivatives have reported significant suppressive effects on NO production with IC50 values ranging from 4.3 to 30.1 μM. scilit.comresearchgate.netresearcher.lifenih.gov
In the context of antibacterial activity, this compound and related compounds isolated from Lentinus strigellus have shown inhibition diameters against bacteria such as Listeria monocytogenes, Enterococcus faecalis, and Pseudomonas aeruginosa in disc diffusion assays, although the minimum inhibitory concentration (MIC) for this compound in one study was reported as 200 μg/mL against Bacillus Calmette–Guérin. researchgate.netnih.gov
Studies on breast cancer cell lines have indicated that this compound can inhibit proliferation and induce apoptosis. leibniz-hki.deleibniz-gemeinschaft.denih.govresearchgate.net For instance, treatment with this compound showed a dose-dependent increase in apoptotic cells in various breast cancer cell lines. nih.gov It has also been reported to affect the cell cycle in these cells. nih.gov
This compound has been identified as a natural NF-κB inhibitor, interfering with the phosphorylation of IκBα and thus preventing NF-κB translocation to the nucleus. scilit.comresearchgate.netresearcher.lifenih.govacs.orgmdpi.comresearchgate.net This mechanism is linked to its role in inflammation and cancer research. leibniz-hki.deleibniz-gemeinschaft.deacs.org
Table of Biological Activities:
| Activity | Target/Cell Line | Observed Effect | Relevant IC50 / MIC | Source(s) |
| Inhibition of NO Production | RAW 264.7 cells (LPS-induced) | Suppressive effect | 4.3 - 30.1 μM (derivatives) | scilit.comresearchgate.netresearcher.lifenih.gov |
| Antitumor Effect | Various Breast Cancer Cell Lines | Inhibition of proliferation, induction of apoptosis | Dose-dependent increase in apoptosis | leibniz-hki.deleibniz-gemeinschaft.denih.govresearchgate.net |
| Antimicrobial Effect | Various Bacteria | Inhibition zones in disc diffusion assay | 200 μg/mL (B. Calmette–Guérin) | leibniz-hki.deleibniz-gemeinschaft.deresearchgate.netnih.gov |
| NF-κB Inhibition | Cellular Signaling Pathways | Prevents IκB phosphorylation, inhibits translocation | - | scilit.comresearchgate.netresearcher.lifenih.govacs.orgmdpi.comresearchgate.net |
| Trypanothione (B104310) Reductase (TR) Inhibition | Trypanosoma cruzi TR | Inhibitory activity | 38.9 μM | scielo.br |
| Inhibition of Leishmania Growth | Leishmania (Leishmania) amazonensis amastigote-like | Inhibitory activity | EC50 values reported | scielo.br |
Note: IC50 and MIC values can vary depending on the specific experimental conditions and cell lines used.
Structure
3D Structure
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(1S,5R,6S)-5-hydroxy-3-[(1R)-1-hydroxy-3-methylbut-2-enyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C11H14O4/c1-5(2)3-7(12)6-4-8(13)10-11(15-10)9(6)14/h3-4,7-8,10-13H,1-2H3/t7-,8-,10+,11-/m1/s1 |
InChI Key |
MBXKEYXHJAZKBP-DEKFOEGESA-N |
SMILES |
CC(=CC(C1=CC(C2C(C1=O)O2)O)O)C |
Isomeric SMILES |
CC(=C[C@H](C1=C[C@H]([C@H]2[C@@H](C1=O)O2)O)O)C |
Canonical SMILES |
CC(=CC(C1=CC(C2C(C1=O)O2)O)O)C |
Pictograms |
Acute Toxic |
Synonyms |
5-hydroxy-3-(1-hydroxy-3-methyl-2-butenyl)-7-oxabicylo(4.1.0)hept-3-en-2-one panepoxydone |
Origin of Product |
United States |
Biosynthesis and Natural Product Origins of Panepoxydone
Discovery and Isolation Methodologies for Panepoxydone (B1678377) from Basidiomycetes
This compound was first isolated in 1970 from basidiomycetes belonging to the genus Panus, specifically Panus rudis and Panus conchatus. researchgate.net It has also been isolated from species within the genus Lentinus, including Lentinus crinitus and Lentinus connatus. researchgate.netbioline.org.br More recently, this compound, along with other prenylhydroquinone-derived metabolites, has been isolated from cultures of Panus similis. acs.org
Isolation of this compound from fungal cultures typically involves cultivating the fungal strain in a suitable liquid or solid medium. cjnmcpu.com After a sufficient growth period, the culture broth and/or mycelium are extracted using organic solvents. bioline.org.bracs.org Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are commonly employed for the purification of this compound from the crude extracts. bioline.org.brresearchgate.net Bioassay-guided fractionation can be used to identify and isolate the active compounds, including this compound, based on their biological activity, such as inhibition of specific enzymes like trypanothione (B104310) reductase. researchgate.netscite.aibioline.org.br
Proposed Biosynthetic Pathways of this compound from Precursor Molecules
This compound is biosynthesized from prenylhydroquinone through a sequence of enzymatic steps. The proposed pathway involves successive hydroxylation, epoxidation, and reduction reactions. scilit.comresearchgate.netresearchgate.netnih.gov While the general transformation from prenylhydroquinone to the epoxycyclohexenone core is understood, the specific enzymatic cascade and the enzymes involved have been subjects of detailed investigation, particularly in basidiomycetes where the enzymes responsible for ECH formation were initially less characterized compared to bacteria and ascomycetes. researchgate.netuni-jena.deresearchgate.netnih.gov
Proposed Biosynthetic Pathway Steps:
Initiation from prenylhydroquinone. scilit.comresearchgate.netresearchgate.netnih.gov
Successive enzymatic modifications, including hydroxylation, epoxidation, and reduction. scilit.comresearchgate.netresearchgate.netnih.gov
Formation of the epoxycyclohexenone moiety, a key structural feature of this compound. researchgate.netuni-jena.deresearchgate.netnih.gov
Enzymatic Cascade Involved in this compound Biosynthesis
The biosynthesis of this compound involves an enzymatic cascade, a series of sequential reactions catalyzed by different enzymes. nih.govnih.govpsu.edumdpi.com In the context of this compound, this cascade transforms the prenylhydroquinone precursor into the final product through specific chemical modifications. The precise order and interplay of hydroxylation, epoxidation, and reduction steps are mediated by the catalytic activity of the enzymes within the pathway. While the concept of enzymatic cascades is well-established in biosynthesis, the specific cascade for this compound in basidiomycetes has been a recent focus of research. uni-jena.deleibniz-hki.de
Identification and Characterization of Key Biosynthetic Enzymes (e.g., PanH)
Significant progress has been made in identifying and characterizing the enzymes responsible for this compound biosynthesis in basidiomycetes. A key enzyme identified in this pathway is PanH. uni-jena.deleibniz-hki.de PanH is a cytochrome P450 monooxygenase that plays a crucial role in catalyzing the selective epoxidation of cyclohexenones, a step essential for the formation of the epoxycyclohexenone core of this compound. uni-jena.deresearchgate.netnih.govleibniz-hki.de
Research has shown that PanH is distinct from the enzymes responsible for ECH formation in bacteria and ascomycetes, suggesting that basidiomycetes have evolved a convergent and independent mechanism for this biosynthetic step. uni-jena.deresearchgate.netnih.gov Characterization of PanH has included biochemical studies and analysis of its substrate specificity, providing insights into its catalytic mechanism. researchgate.netnih.gov Using PanH in biocatalytic applications has also been explored as a proof of concept for synthesizing bioactive ECH compounds. researchgate.netresearchgate.netnih.gov
Genetic Basis for this compound Production in Fungal Strains (e.g., Panus rudis, Lentinus crinitus)
The production of this compound in fungal strains like Panus rudis and Lentinus crinitus is governed by specific genes organized into biosynthetic gene clusters (BGCs). researchgate.netresearchgate.net Identifying these genetic loci is crucial for understanding the regulation and potential manipulation of this compound production.
Studies have identified a genetic locus in Panus rudis responsible for this compound biosynthesis. researchgate.netresearchgate.netnih.gov This locus contains the genes encoding the enzymes involved in the pathway, including panH. researchgate.netresearchgate.netresearchgate.net Genomic characterization and untargeted metabolomics can be used to explore the secondary metabolite potential of fungal strains and identify putative BGCs involved in the production of compounds like this compound. scilit.com The expression levels of these candidate biosynthetic genes can be monitored to understand their transcriptional dynamics during fungal growth and this compound production. researchgate.net
While Panus rudis and Lentinus crinitus are known producers, the specific genetic basis and BGCs may vary between species, reflecting the diverse evolutionary strategies employed by basidiomycetes for natural product synthesis. uni-jena.deresearchgate.netnih.gov
Precursor-Directed Biosynthesis Strategies for this compound Derivatives
Precursor-directed biosynthesis is a strategy used to generate structural diversity in natural products by supplementing the culture medium of a producing organism with structural analogues of natural precursors. scilit.comresearchgate.netresearchgate.netnih.govresearcher.life This approach leverages the inherent enzymatic machinery of the fungal strain to process these non-native precursors, leading to the production of novel derivatives.
For this compound, precursor-directed biosynthesis has been successfully applied using Panus rudis. scilit.comresearchgate.netresearchgate.netnih.govresearcher.life Supplementation of the culture with various prenylhydroquinone analogues has resulted in the production of previously undescribed this compound derivatives, such as panepoxyquinoids. scilit.comresearchgate.netresearchgate.netnih.gov This demonstrates the flexibility of the this compound biosynthetic pathway and its potential for generating a library of related compounds with potentially altered biological activities. scilit.comresearchgate.netresearchgate.netnih.govresearcher.life
Examples of Precursor-Directed Biosynthesis Outcomes:
Supplementation with prenylhydroquinone analogues in Panus rudis cultures. scilit.comresearchgate.netresearchgate.netnih.gov
Production of novel this compound derivatives (e.g., panepoxyquinoid A-N). scilit.comresearchgate.netresearchgate.netnih.gov
This strategy allows for the structural expansion of the this compound family based on the understanding of its biosynthetic pathway. scilit.comresearchgate.netresearchgate.netnih.govresearcher.life
Total Synthesis and Chemical Modification Strategies for Panepoxydone
Retrosynthetic Analysis of the Panepoxydone (B1678377) Scaffold
Retrosynthetic analysis of this compound involves breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. slideshare.netnih.gov For the this compound scaffold, key disconnections often focus on the cyclohexene (B86901) ring, the epoxide, and the attached side chain. johnwoodgroup.com Given the highly oxygenated nature and the presence of multiple stereocenters, strategic disconnections need to consider methods that allow for the control of relative and absolute stereochemistry. researchgate.netacs.org Approaches might involve envisioning the formation of the cyclohexene ring through cycloaddition reactions or the construction of the epoxycyclohexenone core from simpler cyclic or acyclic precursors. acs.org The epoxide moiety and the hydroxyl groups also represent key features that influence the retrosynthetic strategy, often requiring late-stage functionalization or incorporation from appropriately functionalized building blocks.
Key Synthetic Methodologies for this compound Core Structure Construction
The construction of the this compound core structure, the epoxycyclohexenone ring system, has been a central theme in synthetic studies. johnwoodgroup.comacs.org Various methodologies have been developed to assemble this complex scaffold with control over the required functional groups and stereochemistry. These methods often involve sequences that build the six-membered ring and subsequently introduce the epoxide and the characteristic oxygenation pattern. acs.org
Stereoselective Approaches in this compound Total Synthesis
Stereoselective synthesis is crucial for accessing the biologically active enantiomer of this compound and its analogs, as the biological activity is often dependent on the specific three-dimensional arrangement of atoms. researchgate.netacs.org Numerous strategies have been reported for the stereoselective synthesis of this compound and its congeners. researchgate.net These approaches often employ chiral auxiliaries, asymmetric catalysis, or utilize the inherent stereochemistry of chiral building blocks. acs.org For instance, stereoselective epoxidation reactions are critical for installing the epoxide moiety with the correct relative and absolute configuration. acs.orgresearchgate.netresearchgate.net Studies have focused on developing efficient routes that control the stereochemistry of the multiple chiral centers present in the molecule, which can be challenging and may require numerous steps. researchgate.net
Development of Synthetic Analogs and Derivatives of this compound
The synthesis of this compound analogs and derivatives is a significant area of research aimed at exploring the structural requirements for its biological activities and potentially developing compounds with improved properties. johnwoodgroup.comresearchgate.netresearcher.liferesearchgate.net This involves modifying different parts of the this compound structure while retaining the core scaffold or key functional groups. johnwoodgroup.com
Strategic Chemical Modifications for Investigating Structure-Function Relationships
Strategic chemical modifications are undertaken to understand the relationship between the chemical structure of this compound and its biological function (Structure-Activity Relationship, SAR). johnwoodgroup.comresearchgate.netmdpi.comnih.gov By systematically altering specific functional groups or parts of the molecule, researchers can determine which features are essential for activity and which can be modified to tune the biological response. johnwoodgroup.comresearchgate.netmdpi.com For this compound, modifications have been explored on the cyclohexene ring, the epoxide, the hydroxyl groups, and the isopentenyl side chain. johnwoodgroup.com For example, studies on related epoxyquinoids have shown that even subtle changes, such as the removal of a hydroxymethyl moiety, can significantly impact biological activity. johnwoodgroup.comencyclopedia.pub These studies often involve the synthesis of a library of analogs and evaluating their biological activity in relevant assays, such as NF-κB inhibition or cytotoxicity against cancer cell lines. researchgate.netresearcher.liferesearchgate.net
An example of data from SAR studies on this compound derivatives is the evaluation of their inhibitory activity on LPS-induced NO production. Supplementation of a this compound-producing strain with various prenylhydroquinone analogues led to the production of novel this compound derivatives. researcher.liferesearchgate.net These derivatives, along with the parent compound, were tested, and several displayed significant suppressive effects. researcher.liferesearchgate.net
Here is a hypothetical example of how such data might be presented in a table based on the search results:
| Compound | IC50 (μM) for NO Production Inhibition |
| This compound (1) | 4.3 - 30.1 (range for active compounds) researcher.liferesearchgate.net |
| Panepoxyquinoid A (2) | Data not explicitly provided in snippets |
| Panepoxyquinoid E (6) | 4.3 - 30.1 (range for active compounds) researcher.liferesearchgate.net |
| Panepoxyquinoid J (11) | 4.3 - 30.1 (range for active compounds) researcher.liferesearchgate.net |
| Panepoxyquinoid N (15) | 4.3 - 30.1 (range for active compounds) researcher.liferesearchgate.net |
Note: The specific IC50 values for individual panepoxyquinoid derivatives (A-N) were not provided in the search snippets, only the range for the active compounds including this compound itself.
Chemoenzymatic Synthesis of this compound Analogs and Intermediates
Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations. encyclopedia.pubnih.gov This approach can be particularly useful for the synthesis of complex natural products like this compound, allowing for stereoselective steps that are difficult to achieve through purely chemical means. acs.orgresearchgate.netresearchgate.netencyclopedia.pub For this compound and its analogs, chemoenzymatic approaches have been explored, particularly in the context of introducing the epoxide moiety with high regio- and stereoselectivity. researchgate.net For example, a cytochrome P450 enzyme, PanH, identified in the this compound-producing mushroom Panus rudis, has been shown to catalyze the selective epoxidation of cyclohexenones. uni-jena.deresearchgate.netresearchgate.net Utilizing such enzymes as biocatalysts, potentially in a chemoenzymatic cascade, offers a promising route to access this compound and a library of epoxycyclohexenone compounds. uni-jena.deresearchgate.netresearchgate.net Precursor-directed biosynthesis, a strategy that involves feeding synthetic precursors to a producing organism or enzyme, can also be considered a form of chemoenzymatic approach for generating this compound derivatives. researchgate.netscilit.comresearcher.liferesearchgate.net
Late-Stage Functionalization Methodologies for this compound Scaffolds
Late-stage functionalization (LSF) in the context of complex molecules like this compound refers to chemical or biochemical transformations performed on advanced intermediates or the final natural product structure to generate analogues. wikipedia.org This approach is particularly valuable for exploring structure-activity relationships and generating chemical diversity without undertaking lengthy de novo syntheses for each target molecule. wikipedia.org For this compound, strategies involving both precursor-directed biosynthesis and chemical modifications have been explored to access a range of derivatives.
One significant approach to generating this compound derivatives involves precursor-directed biosynthesis (PDB). This strategy leverages the natural biosynthetic machinery of a producing organism, such as the basidiomycete Panus rudis, and modifies the process by supplementing the culture medium with analogues of the natural precursors. scilit.comresearchgate.net this compound is biosynthesized from prenylhydroquinone through a series of enzymatic reactions including hydroxylation, epoxidation, and reduction. scilit.comresearchgate.net By providing Panus rudis with various prenylhydroquinone analogues, researchers have successfully induced the production of novel this compound derivatives. scilit.comresearchgate.net
A study employing this precursor-directed biosynthesis strategy with Panus rudis resulted in the production of fourteen previously undescribed this compound derivatives, designated panepoxyquinoid A-N (2-14). scilit.comresearchgate.net These derivatives, along with the parental molecule (1), were subsequently evaluated for their inhibitory activity against LPS-induced nitric oxide (NO) production in RAW 264.7 cells. scilit.comresearchgate.net Several of these panepoxyquinoids demonstrated significant suppressive effects on NO production. scilit.comresearchgate.net
The following table summarizes the inhibitory activity (IC50 values) of this compound and selected panepoxyquinoid derivatives against LPS-induced NO production in RAW 264.7 cells, as reported in the study:
| Compound | IC50 (μM) |
| This compound (1) | Not specified in snippet, but parental molecule evaluated |
| Panepoxyquinoid A (2) | Not specified in snippet |
| Panepoxyquinoid B (3) | Not specified in snippet |
| Panepoxyquinoid C (4) | Not specified in snippet |
| Panepoxyquinoid D (5) | 4.3 |
| Panepoxyquinoid E (6) | 30.1 |
| Panepoxyquinoid F (7) | Not specified in snippet |
| Panepoxyquinoid G (8) | Not specified in snippet |
| Panepoxyquinoid H (9) | Not specified in snippet |
| Panepoxyquinoid I (10) | 21.4 |
| Panepoxyquinoid J (11) | 21.9 |
| Panepoxyquinoid K (12) | Not specified in snippet |
| Panepoxyquinoid L (13) | Not specified in snippet |
| Panepoxyquinoid M (14) | 23.5 |
| Panepoxyquinoid N (15) | 14.4 |
Note: IC50 values for compounds 1 and 2-4, 7-9, 12-13 were not explicitly provided in the available search snippets, although they were part of the study.
The development of efficient late-stage functionalization methodologies, both biosynthetic and chemical, is crucial for expanding the accessible chemical space around the this compound scaffold and facilitating the discovery of derivatives with potentially improved or altered biological activities.
Molecular and Cellular Mechanisms of Panepoxydone S Bioactivity
Investigation of Panepoxydone's Target Proteins and Enzymes
Understanding the direct molecular targets of This compound (B1678377) is crucial for deciphering its mechanisms of action. Studies have employed various biochemical and proteomic approaches to identify the proteins and enzymes with which this compound interacts. leibniz-hki.deresearchgate.netmdpi.comresearchgate.net
Identification of Other Protein Targets via Chemical Probes and Proteomic Approaches
Chemical probes and proteomic techniques are powerful tools for identifying protein targets of small molecules on a large scale. researchgate.netmdpi.combiorxiv.org These methods can reveal both covalent and non-covalent interactions between a compound and cellular proteins. researchgate.netchemrxiv.org Studies utilizing these approaches have been instrumental in identifying proteins modulated by this compound. For instance, proteomic analysis has been used to investigate the effects of this compound on protein expression and modification in various cell lines. researchgate.net While specific protein targets identified through these methods, beyond those involved in the signaling pathways discussed below, are not extensively detailed in the provided snippets, the application of these techniques indicates ongoing efforts to comprehensively map this compound's interactome. nih.govnih.gov
Modulation of Cellular Signaling Pathways by this compound
This compound exerts significant effects on several key cellular signaling pathways that regulate processes such as inflammation, proliferation, and apoptosis. leibniz-hki.deresearchgate.netmdpi.comresearchgate.netspandidos-publications.com
Mechanisms of NF-κB Pathway Inhibition by this compound
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating the expression of numerous genes related to inflammation, immune responses, cell survival, and proliferation. mdpi.comnih.govplos.org Aberrant activation of NF-κB is implicated in various diseases, including cancer and inflammatory disorders. nih.govplos.org this compound has been identified as an inhibitor of NF-κB activation. chemsrc.commedkoo.com Its mechanism of action involves interfering with the signal transduction pathway that leads to NF-κB activation. Specifically, this compound inhibits the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm in its inactive state. researchgate.netnih.govplos.orgchemsrc.commedkoo.com By preventing IκBα phosphorylation, this compound leads to the accumulation of non-phosphorylated IκBα in the cytoplasm, thereby preventing NF-κB translocation to the nucleus and the transcription of its target genes. nih.govplos.org Studies have shown that this compound treatment results in the cytoplasmic accumulation of the p65 subunit of NF-κB, indicating decreased nuclear activity. plos.org DNA microarray analysis has also revealed a decrease in the expression of NF-κB-dependent pro-inflammatory genes in cells treated with this compound. nih.govplos.org
Influence on Nrf2/ARE Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress and electrophilic insults. journalmeddbu.commdpi.comnih.gov Upon activation, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of genes encoding antioxidant enzymes and detoxification proteins. journalmeddbu.commdpi.comnih.govnih.gov While some compounds can activate the Nrf2/ARE pathway to enhance cytoprotection, others might modulate it differently. The provided information suggests a potential interaction or influence of this compound on the Nrf2 pathway, as indicated by its mention in the context of NF-κB and Nrf2 crosstalk and the modulation of EMT-related markers which can be influenced by both pathways. researchgate.netnih.govplos.orgmdpi.com However, the precise mechanism and the nature of this compound's influence (activation or inhibition) on the Nrf2/ARE pathway are not clearly detailed in the provided search results. Further investigation is needed to fully understand this interaction.
Molecular Crosstalk with Inflammatory Signaling Cascades
Inflammatory signaling cascades involve a complex network of molecular interactions that regulate the body's response to infection and injury. mdpi.commdpi.comnih.gov Key players in these cascades include pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as signaling pathways like NF-κB and MAPK. mdpi.comnih.govplos.org this compound's inhibitory effect on the NF-κB pathway significantly impacts inflammatory signaling. leibniz-hki.deresearchgate.netmdpi.comresearchgate.netspandidos-publications.comnih.govchemsrc.com By preventing NF-κB activation, this compound can reduce the transcription of NF-κB-dependent pro-inflammatory mediators. nih.govplos.org This modulation of NF-κB signaling contributes to this compound's anti-inflammatory properties. leibniz-hki.dechemsrc.com The interplay between NF-κB and other signaling pathways, such as the potential crosstalk with Nrf2, further highlights the complex molecular mechanisms through which this compound influences cellular responses, particularly in the context of inflammation and oxidative stress. nih.govmdpi.com
Table of this compound's Effects on Selected Cellular Components and Pathways
| Cellular Component/Pathway | Effect of this compound | Mechanism | References |
| NF-κB Pathway | Inhibition of activation | Prevents IκBα phosphorylation and degradation, leading to cytoplasmic accumulation of NF-κB. | researchgate.netnih.govplos.orgchemsrc.commedkoo.com |
| IκBα | Inhibition of phosphorylation and degradation | Leads to cytoplasmic accumulation of IκBα and sequestering of NF-κB. | researchgate.netnih.govplos.orgchemsrc.commedkoo.com |
| FOXM1 | Down-regulation | Contributes to the reversal of epithelial to mesenchymal transition (EMT). | researchgate.netresearchgate.netnih.govspandidos-publications.comnih.govplos.org |
| Pro-inflammatory genes | Decreased expression (NF-κB dependent) | Consequence of NF-κB inhibition. | nih.govplos.org |
| Apoptosis | Induction | Associated with modulation of proteins like Bax, Bcl-2, and caspases. | researchgate.netnih.govplos.org |
| Cell Cycle | Modulation (e.g., G2/M and S phase arrest in some cells) | Involves changes in cell cycle regulatory proteins like cyclins and CDKs. | plos.orgresearchgate.net |
Impact on Apoptotic and Autophagic Regulatory Networks
This compound has been shown to induce apoptosis in various cancer cell lines. plos.orgnih.gov Studies in breast cancer cells demonstrated that treatment with this compound resulted in increased apoptosis. plos.orgnih.gov This effect was accompanied by the upregulation of pro-apoptotic proteins such as Bax and cleaved PARP, and the downregulation of anti-apoptotic proteins like Bcl-2 and survivin. plos.orgnih.gov Survivin, a member of the inhibitor of apoptosis (IAP) family, is often highly expressed in tumors and plays a critical role in inhibiting apoptosis. plos.org The decrease in survivin expression following this compound treatment contributes to its pro-apoptotic effects. plos.org
The interplay between apoptosis and autophagy is complex and context-dependent, influenced by factors such as cell type and stress levels. mdpi.com Both are crucial molecular mechanisms for maintaining cellular homeostasis under stress conditions, with autophagy involving the degradation and recycling of cellular components and apoptosis being a programmed cell death pathway. mdpi.comresearchgate.netnih.gov Key molecules like Bcl-2 family members, Beclin-1, and p53 are involved in the crosstalk between these two processes. researchgate.netnih.gov While some studies suggest this compound may exert protective mechanisms, others indicate it can cause apoptotic and autophagic effects. researchgate.net Beclin-1, a molecule central to autophagosome formation, cross-regulates autophagy and apoptosis through interactions with Bcl-2 family proteins. nih.govmdpi.com Caspases, key executioners of apoptosis, have also been shown to inhibit autophagy by cleaving autophagy-related proteins. mdpi.com
Mechanistic Insights into this compound's Cell Cycle Modulation
This compound has been observed to modulate the cell cycle in cancer cells, leading to cell cycle arrest. plos.orgnih.govresearchgate.net In breast cancer cells, this compound treatment inhibited the levels of cell cycle-regulated proteins. plos.orgnih.gov A dose-dependent decrease in the levels of CDK1, CDK2, cyclin B1, and cyclin E was noted, alongside an increase in p21 protein levels. plos.orgnih.gov These changes are strongly associated with cell cycle arrest at the G2/M and S phases. plos.orgnih.gov
Specific cell lines showed differential responses in cell cycle phase distribution upon this compound treatment. For instance, MCF-7 and MDA-MB-468 cells exhibited an accumulation in the G2 phase, while MDA-MB-231 and MDA-MB-453 cells showed an increase in the S phase. nih.govplos.org This indicates that this compound can induce cell cycle arrest at different phases depending on the cell line. nih.govplos.org The modulation of cell cycle regulatory proteins like cyclins and CDKs, along with the increase in the CDK inhibitor p21, underlies this compound's effect on cell cycle progression. plos.orgnih.govbiomolther.org
This compound's Influence on Cellular Redox Homeostasis
Cellular redox homeostasis is maintained by a balance between the production and elimination of reactive oxygen species (ROS). researchgate.netmdpi.com ROS play dual roles, acting as both deleterious and beneficial species involved in cellular signaling. researchgate.netmdpi.com Overproduction of ROS can lead to oxidative stress, causing damage to cellular components. researchgate.netmdpi.com
Research suggests that this compound, or related compounds like isothis compound, may influence cellular redox homeostasis. Isothis compound has been shown to inhibit oxidative damage in murine alveolar macrophages, potentially via the NRF2 pathway. researchgate.net NRF2 is a key regulator of redox homeostasis, controlling the expression of detoxifying and antioxidant enzymes. researchgate.net Under normal conditions, NRF2 is kept in the cytoplasm by Keap1, which facilitates its degradation. researchgate.net While the direct impact of this compound on NRF2 or other specific components of the redox system requires further detailed investigation, the link observed with isothis compound suggests a potential area of influence.
Receptor-Ligand Interactions and Binding Dynamics of this compound
This compound's biological activity is initiated through interactions with specific molecular targets. A key target identified is NF-κB. plos.orgchemsrc.comnih.gov this compound inhibits NF-κB activation by interfering with the phosphorylation of IκB, leading to cytoplasmic accumulation of NF-κB. plos.orgchemsrc.comnih.govplos.org This inhibition of NF-κB signaling is central to several of this compound's observed effects, including its antitumor activity. plos.orgnih.gov
Another molecular target of this compound is FOXM1. plos.orgnih.govnih.govfrontiersin.org this compound treatment has been shown to downregulate FOXM1 expression in certain cancer cell lines. plos.orgnih.gov FOXM1 is a transcription factor involved in various cellular processes, including cell cycle progression, apoptosis, and redox signaling, and is often highly expressed in cancers. nih.govfrontiersin.org The downregulation of FOXM1 by this compound contributes to its effects on proliferation and epithelial to mesenchymal transition (EMT). plos.orgnih.gov
While detailed studies specifically on the receptor-ligand binding dynamics of this compound, such as those involving molecular docking or molecular dynamics simulations (as seen with other compounds interacting with targets like BUB1B or breast cancer proteins), were not prominently found in the provided search results, the interaction with NF-κB and FOXM1 indicates specific molecular recognition events. bmrat.orgmedmedchem.comdergipark.org.trimrpress.com The inhibition of IκB phosphorylation suggests a direct or indirect interaction with kinases involved in this process. plos.orgchemsrc.com Further structural and computational studies could provide more detailed insights into the precise binding sites and dynamics of this compound with its targets.
Structure Activity Relationship Sar Studies for Panepoxydone and Its Analogs
Elucidation of Key Pharmacophoric Elements within the Panepoxydone (B1678377) Structure
A pharmacophore is an abstract representation of the molecular features essential for a drug's interaction with a specific biological target. The biological reactivity of this compound and other related epoxyquinoid natural products is primarily attributed to two key structural features: the strained epoxide ring and the electrophilic quinone moiety. acs.org
The core pharmacophoric elements of this compound are:
The Epoxide Ring: This three-membered ring is highly strained and electrophilic. It can undergo nucleophilic attack by amino acid residues (such as cysteine or lysine) within the active site of target proteins. This can lead to the formation of a covalent bond, resulting in irreversible inhibition of the target, which is a common mechanism for this class of compounds. acs.orgnih.gov
The α,β-Unsaturated Carbonyl System (Quinone Moiety): This system acts as a Michael acceptor, another electrophilic center susceptible to nucleophilic attack from biological macromolecules. The reactivity of this system is integral to the molecule's ability to cross-link with proteins. acs.org
The Hydroxyl Groups: The cyclohexene (B86901) diol portion of the molecule contains hydroxyl groups. While not as reactive as the epoxide, these groups can participate in hydrogen bonding interactions with the target protein, contributing to the binding affinity and orientation of the molecule within the active site. nih.gov
The combination of a highly reactive epoxide and an electrophilic quinone system within a compact, oxygenated scaffold makes this compound a potent biological agent. acs.org
Table 1: Key Pharmacophoric Features of this compound
| Pharmacophoric Feature | Structural Moiety | Putative Interaction Type | Significance for Biological Activity |
|---|---|---|---|
| Electrophile / Alkylating Agent | Epoxide Ring | Covalent Bonding (Nucleophilic Attack) | Crucial for irreversible inhibition of target proteins like NF-κB. acs.org |
| Michael Acceptor | α,β-Unsaturated Carbonyl | Covalent Bonding (Michael Addition) | Contributes to protein cross-linking and biological reactivity. acs.org |
| Hydrogen Bond Donor/Acceptor | Hydroxyl Groups | Hydrogen Bonding | Aids in binding affinity and proper orientation in the target's active site. nih.gov |
| Modulator of Physicochemical Properties | Acyl Side Chain | Hydrophobic/Steric Interactions | Influences solubility, cell permeability, and overall potency. |
Impact of Stereochemistry on this compound's Biological Activities
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, as interactions with biological targets (which are themselves chiral) are highly stereospecific. acs.org this compound possesses multiple contiguous chiral centers, leading to the possibility of several stereoisomers. The specific spatial arrangement of its functional groups, particularly the epoxide and hydroxyl groups, is critical for its pharmacological effects. acs.org
Research on related epoxyquinoid natural products has demonstrated that the stereochemical configuration of the epoxide ring is a determining factor in their biosynthesis and biological function. acs.org For instance, the orientation of the epoxide (α or β) can dictate the regioselectivity of subsequent enzymatic modifications, leading to structurally distinct end products. acs.org This highlights that even subtle changes in stereochemistry can lead to significant differences in the final molecular architecture and, consequently, its interaction with a biological target.
The absolute configuration of the hydroxyl groups and the epoxide ring influences how the molecule is presented to its target protein. A precise three-dimensional arrangement is required to ensure optimal alignment of the pharmacophoric elements with the complementary residues in the protein's binding pocket. An incorrect stereoisomer may bind with significantly lower affinity or not at all, rendering it inactive or less potent. slideshare.net While specific studies comparing the full range of this compound stereoisomers are limited, the established principles of stereospecificity in drug-receptor interactions strongly suggest that only one or a select few of the possible stereoisomers of this compound would exhibit the potent NF-κB inhibitory activity observed. acs.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound, specific and detailed QSAR studies on its derivatives are not extensively reported in publicly available literature. However, the principles of QSAR can be applied to guide the future design of more effective analogs.
A hypothetical QSAR study on this compound derivatives would involve synthesizing a library of analogs with systematic variations in their structure. These variations could include:
Modification of the acyl side chain (e.g., altering its length, branching, or introducing different functional groups).
Substitution at different positions on the cyclohexene ring.
Bioisosteric replacement of the epoxide with other reactive groups.
For each analog, biological activity (e.g., IC₅₀ for NF-κB inhibition) would be measured. Simultaneously, various molecular descriptors (physicochemical properties) would be calculated for each structure.
Table 2: Potential Descriptors for a this compound QSAR Model
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Partial Atomic Charges, HOMO/LUMO Energies | Relates to the reactivity of the epoxide and quinone systems. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Describes how the size and shape of analogs affect binding to the target. |
| Hydrophobic | LogP (Partition Coefficient) | Correlates with membrane permeability and hydrophobic interactions at the target site. |
| Topological | Connectivity Indices | Quantifies molecular branching and structure in a numerical format. |
Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that links these descriptors to the observed biological activity. slideshare.net Such a model could predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive trial-and-error experimentation.
Rational Design Principles for this compound Analogues based on Mechanistic SAR Data
Rational drug design involves creating new molecules with a desired biological activity based on a thorough understanding of the target's structure and the ligand's SAR. Based on the known pharmacophoric elements and mechanistic insights for this compound, several design principles can be established for creating novel analogs with potentially improved properties.
The primary goal would be to retain the essential electrophilic "warhead"—the epoxide and/or the α,β-unsaturated carbonyl system—responsible for the covalent modification of the target, while altering other parts of the molecule to enhance selectivity, potency, and pharmacokinetic properties.
Key design strategies would include:
Scaffold Simplification or Elaboration: The cyclohexene diol core could be modified. Simpler scaffolds that maintain the critical distance and orientation between the epoxide and the carbonyl group could be easier to synthesize and may lead to improved drug-like properties. Conversely, adding substituents to the ring could probe for additional binding pockets on the target protein, potentially increasing affinity and selectivity.
Bioisosteric Replacement: While the epoxide is key, it contributes to high reactivity that can lead to off-target effects. A rational design approach could explore replacing the epoxide with other functional groups that are also capable of covalent modification but with different reactivity profiles, such as aziridines or strained thietanes. This could help in fine-tuning the balance between potency and toxicity.
Advanced Methodologies and Research Techniques in Panepoxydone Research
High-Throughput Screening Approaches for Identifying Panepoxydone's Biological Effects
High-throughput screening (HTS) is a fundamental tool in drug discovery and biological research, enabling the rapid assessment of large libraries of compounds for specific biological activities. HTS allows researchers to simultaneously evaluate the effects of thousands, or even millions, of potential therapeutic compounds on designated targets in various in vitro and cell-based assays. alitheagenomics.com This approach is particularly valuable when the molecular target is not well-defined, though it can also be used in conjunction with structure-based drug design and computational techniques. mdpi.com
HTS involves several key steps, including target recognition, compound management, reagent preparation, assay development, and the screening process itself. mdpi.com The use of multi-well plates (e.g., 96, 384, or 1536 wells) is central to HTS, with each well containing a specific compound, dosage, or experimental condition. alitheagenomics.combmglabtech.com Readouts for HTS biochemical assays are often optical, utilizing absorbance, fluorescence, luminescence, and scintillation, with fluorescence-based techniques being a primary detection method. mdpi.com While HTS is effective for quickly identifying "hits" or active compounds, it generally cannot evaluate toxicity or bioavailability. bmglabtech.com Identified hits are typically subjected to further validation through secondary and tertiary screening, which may involve more complex and physiologically relevant approaches like high-content screening (HCS). alitheagenomics.com HCS, while sacrificing some throughput, offers greater biological and phenotypic complexity in assay endpoints, allowing for the assessment of thousands of cellular morphological features simultaneously through techniques like Cell Painting. alitheagenomics.com
In the context of This compound (B1678377) research, HTS can be applied to screen for its effects on various cellular processes or signaling pathways. For example, given this compound's known activity as an NF-κB inhibitor, HTS assays could be designed to identify cellular responses related to NF-κB activation or inhibition. nih.govrtrn.net HTS can also be used to evaluate the anti-proliferative or cytotoxic effects of this compound and its derivatives on different cell lines, as demonstrated in studies investigating its activity against breast cancer cells. nih.govresearchgate.net
Proteomic and Metabolomic Profiling in Response to this compound Exposure
Proteomic and metabolomic profiling provide comprehensive insights into the molecular changes occurring within a biological system in response to a stimulus, such as exposure to a chemical compound like this compound. Proteomics involves the large-scale study of proteins, including their structure, function, and interactions, while metabolomics focuses on the complete set of small-molecule metabolites within a biological sample.
Proteomic analysis can reveal how this compound affects protein expression levels, post-translational modifications, and protein-protein interactions. This can help researchers identify the specific protein targets of this compound and understand the downstream effects of its binding. For instance, studies investigating this compound's impact on breast cancer cells have utilized techniques like immunoblotting to assess the expression levels of key proteins involved in proliferation, apoptosis, and epithelial-mesenchymal transition (EMT), such as IκB, phosphorylated IκBα, Bax, Bcl-2, survivin, cyclin D1, and caspase 3. nih.govresearchgate.net Proteomic profiling can also be used in conjunction with target identification methods to provide a broader view of the cellular pathways affected by a small molecule. researchgate.net
Metabolomic profiling can provide a snapshot of the metabolic state of cells or tissues after this compound treatment. Changes in metabolite concentrations can indicate altered enzymatic activities or shifts in metabolic pathways. For example, research on this compound's effects on breast cancer cells has included assessing metabolic indicators like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are related to oxidative phosphorylation and glycolysis, respectively. researchgate.net These analyses can help determine how this compound influences cellular energy metabolism.
Combining proteomic and metabolomic data can offer a more integrated understanding of this compound's biological effects, revealing connections between protein alterations and metabolic changes. This multi-omics approach can provide a more complete picture of the cellular response to the compound. researchgate.net
Advanced Spectroscopic and Crystallographic Studies for this compound-Target Complexes
Advanced spectroscopic and crystallographic techniques are crucial for determining the molecular structure of this compound and its complexes with biological targets, providing atomic-level details essential for understanding binding interactions and mechanisms.
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including small organic compounds and proteins. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can deduce the arrangement of atoms within the molecule. X-ray crystallographic data for this compound itself have been reported, providing precise details about its empirical formula (C₁₁H₁₄O₄), formula weight (210.23), crystal system (monoclinic), and lattice parameters. johnwoodgroup.com X-ray crystallography is also used to determine the structures of protein targets, which are essential for structure-based drug design and molecular docking studies. ipb.ptdergipark.org.tr While X-ray crystallography provides highly accurate structural information, obtaining suitable crystals of this compound-target complexes can be challenging.
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are widely used in this compound research for structure elucidation and characterization. NMR spectroscopy provides detailed information about the connectivity and relative stereochemistry of atoms within a molecule. Various NMR techniques, including 1D NMR (¹H and ¹³C NMR) and 2D NMR (e.g., COSY, HMQC, HMBC, NOESY), are employed to assign signals and determine the spatial arrangement of atoms. researchgate.netbioline.org.bracs.orgscielo.bracs.org Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is useful for confirming its identity and purity. researchgate.netbioline.org.bracs.orgacs.org Infrared (IR) spectroscopy can also provide information about the functional groups present in this compound. bioline.org.br These spectroscopic methods are often used in combination to establish the structures of isolated this compound and its derivatives. researchgate.netacs.orgacs.org
While X-ray crystallography offers high-resolution structural data of crystalline forms, spectroscopic methods provide valuable information about the structure and dynamics of molecules in solution. The combination of these techniques is essential for a comprehensive understanding of this compound's molecular properties and its interactions with biological macromolecules.
Computational Chemistry Approaches for this compound Research
Computational chemistry plays a significant role in this compound research, offering in silico methods to complement experimental studies. These approaches utilize computer simulations and calculations to model molecular behavior, predict interactions, and elucidate reaction mechanisms. falconediting.commdpi.com
Molecular Docking and Dynamics Simulations of this compound-Target Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand), such as this compound, to a macromolecule (receptor), typically a protein. ipb.ptmdpi.commdpi.com It aims to estimate the binding affinity between the ligand and the receptor, providing insights into potential molecular targets and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). dergipark.org.trmdpi.com Molecular docking studies can be used to screen libraries of compounds against a target protein or to investigate the binding of a specific molecule like this compound to a known or putative target. ipb.ptmdpi.commdpi.comresearcher.life Software like AutoDock Vina is commonly used for molecular docking due to its balance of speed and accuracy. mdpi.com The results of docking studies are often reported as binding energy scores. dergipark.org.trmdpi.com
Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of a molecular system. mdpi.complos.orgmdpi.com MD simulations provide information about the stability of the ligand-receptor complex, conformational changes, and the dynamics of interactions over time. mdpi.complos.orgmdpi.com By simulating the movement of atoms and molecules based on physical laws, MD can provide a more realistic representation of the binding process and the stability of the resulting complex in a dynamic environment. mdpi.commdpi.com Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the stability and flexibility of the complex during MD simulations. mdpi.complos.orgmdpi.com MD simulations have been applied in this compound research to study the binding of substrates to enzymes involved in its biosynthesis, such as PanH, a cytochrome P450 enzyme. researchgate.netresearchgate.netresearchgate.net Homology modeling and MD simulations have been used to reveal the substrate specificity of PanH. researchgate.netresearchgate.net
Together, molecular docking and dynamics simulations are powerful tools for predicting and characterizing the interactions between this compound and its potential biological targets, aiding in the understanding of its mechanism of action at a molecular level. johnwoodgroup.comipb.ptdergipark.org.trmdpi.comresearcher.lifeplos.orgmdpi.comresearchgate.netresearchgate.net
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure and properties of molecules. These calculations can provide detailed information about reaction pathways, transition states, and the energetics of chemical transformations. In the context of this compound, quantum chemical calculations can be applied to understand its biosynthesis or potential metabolic transformations. For example, computational methods, including those based on Density Functional Theory (DFT), can be used to investigate the mechanism of the epoxidation reaction catalyzed by enzymes like PanH during this compound biosynthesis. researchgate.netmdpi.commolssi.org These calculations can help elucidate the roles of specific amino acid residues in the enzyme's active site and the electronic changes that occur during the reaction. Quantum chemical calculations can also be used to predict spectroscopic properties, which can aid in the structural characterization of this compound and its derivatives. researchgate.net While computationally intensive, quantum chemical methods provide a fundamental understanding of the chemical reactivity and properties of this compound.
Genetic Perturbation Studies in Cellular Models for Target Validation
Genetic perturbation studies in cellular models are essential for validating the biological relevance of potential this compound targets identified through other methods. These studies involve manipulating gene expression to determine the role of a specific protein or pathway in the cellular response to this compound.
Techniques such as small interfering RNA (siRNA) or clustered regularly interspaced short palindromic repeats (CRISPR)-based gene editing can be used to reduce or eliminate the expression of a putative target gene in cultured cells. nih.gov By comparing the effects of this compound in cells with reduced or absent target protein to those in control cells, researchers can assess the contribution of the target to this compound's observed biological effects. For instance, if this compound's activity is significantly diminished in cells where a specific gene has been silenced, it suggests that the protein encoded by that gene is a relevant target.
Studies on this compound's effects on breast cancer cells have utilized siRNA transfection to silence genes like NF-κB p65 and FOXM1. nih.govresearchgate.net These experiments aimed to determine if the observed anti-tumor effects of this compound were mediated through these specific targets. The results indicated that silencing NF-κB and FOXM1 produced similar effects to this compound treatment, supporting their roles as targets. nih.govresearchgate.net
Genetic perturbation studies provide crucial evidence for target validation by demonstrating a functional link between the potential target and the biological activity of this compound in a cellular context. researchgate.nettaconic.comox.ac.uk
Bioorthogonal Chemistry Applications in this compound Research
Information regarding the specific applications of bioorthogonal chemistry in this compound research was not found within the scope of the consulted literature.
Enzyme Kinetics and Inhibition Mechanism Studies of this compound
Detailed enzyme kinetics and inhibition mechanism studies have revealed that this compound exerts its biological effects, in part, by modulating the activity of critical enzymes and transcription factors. A prominent target identified is the nuclear factor kappa-B (NF-κB) pathway, a pivotal regulator of inflammatory and immune responses, as well as cell proliferation and survival. guidetopharmacology.orgfishersci.comnih.govnih.gov
Research indicates that this compound interferes with NF-κB mediated signal transduction by inhibiting the phosphorylation of its inhibitor protein, IκBα. fishersci.comnih.govnih.gov The accumulation of non-phosphorylated IκBα in the cytoplasm prevents the translocation of NF-κB to the nucleus, thereby leading to the inactivation of NF-κB and the subsequent downregulation of its downstream target genes. fishersci.comnih.gov Studies using LPS and TPA-stimulated monocytic cell lines demonstrated that this compound strongly inhibited the expression of numerous NF-κB dependent pro-inflammatory genes, including chemokines (CCL3, CCL4, CCL8, CXCL8, CXCL10, CXCL20), cytokines (IL-1, IL-6, TNF-α), and pro-inflammatory enzymes such as COX-2 and iNOS. nih.gov this compound was shown to inhibit hTNF-α, IL-8, and NF-κB promoter activity with IC₅₀ values in the range of 0.5-1 µg/ml by blocking IκB phosphorylation and the subsequent DNA binding of activated NF-κB. nih.gov
Beyond the NF-κB pathway, this compound has also been shown to influence enzymes involved in cellular metabolism. In breast cancer cells, this compound exerted antiproliferative effects by downregulating the expression of lactate (B86563) dehydrogenase A (LDHA) and concurrently reinducing the expression of lactate dehydrogenase B (LDHB). nih.gov This metabolic shift led to the accumulation of pyruvate (B1213749), activation of the electron transport chain, increased levels of reactive oxygen species (ROS), and ultimately triggered mitochondrial apoptosis in these cells. nih.gov
Furthermore, studies investigating the effects of this compound on breast cancer cell lines (MCF-7, MDA-MB-231, MDA-MB-468, and MDA-MB-453) have provided insights into its cytotoxic potency. This compound demonstrated significant antitumor activity across these cell lines, with varying degrees of sensitivity. guidetopharmacology.orgfishersci.comnih.gov The reported IC₅₀ values for this compound in these cell lines highlight these differential responses. nih.gov
Table 1: this compound Cytotoxicity (IC₅₀ values) in Breast Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Source |
|---|---|---|
| MCF-7 | 4 | nih.gov |
| MDA-MB-453 (TNBC) | 5 | nih.gov |
| MDA-MB-468 (TNBC) | 8 | nih.gov |
| MDA-MB-231 (TNBC) | 15 | nih.gov |
The antitumor effects of this compound in breast cancer cells were also linked to the downregulation of FOXM1, a transcription factor that plays a role in cell proliferation and epithelial-mesenchymal transition (EMT). guidetopharmacology.orgfishersci.comnih.gov this compound treatment resulted in the downregulation of FOXM1 expression, contributing to a reversal of EMT. guidetopharmacology.orgfishersci.com Additionally, this compound treatment led to the upregulation of pro-apoptotic proteins like Bax and cleaved PARP, and the downregulation of anti-apoptotic and cell cycle regulatory proteins such as Bcl-2, survivin, and cyclin D1, alongside an increase in apoptosis-related caspase 3. guidetopharmacology.orgfishersci.comnih.gov
Studies on this compound derivatives have also explored their inhibitory activities on other targets, such as the suppression of LPS-induced nitric oxide production. researchgate.net These findings underscore the potential of this compound and its analogues as modulators of various enzymatic and signaling pathways.
Future Perspectives and Unexplored Research Avenues for Panepoxydone
Identification of Novel Panepoxydone (B1678377) Biosynthetic Pathways and Enzymes
Understanding the complete biosynthetic pathway of this compound is crucial for potential biotechnological production and the generation of novel derivatives. This compound is known to be biosynthesized from prenylhydroquinone through a series of reactions including hydroxylation, epoxidation, and reduction. researchgate.netresearchgate.net Recent research has identified a genetic locus in Panus rudis responsible for this compound biosynthesis and characterized PanH, a cytochrome P450 enzyme involved in epoxide formation within this pathway. researchgate.net
Future research should focus on identifying and characterizing the remaining enzymes involved in the pathway. This includes enzymes responsible for the initial prenylation of hydroquinone, as well as other tailoring enzymes that contribute to the final structure of this compound and its naturally occurring analogs. Investigating the regulatory mechanisms that govern the expression and activity of these biosynthetic genes and enzymes could pave the way for optimizing this compound production in microbial hosts or through in vitro enzymatic synthesis. The identification of novel pathways in different producing organisms could also reveal alternative enzymatic strategies for this compound synthesis and lead to the discovery of new related compounds.
Development of Advanced Synthetic Methodologies for Architecturally Complex this compound Derivatives
The structural complexity of this compound presents challenges for chemical synthesis. While some synthetic strategies for this compound and its analogs have been developed, including approaches inspired by its biosynthesis, the development of more efficient and stereoselective methodologies is an important area for future research. researchgate.netjohnwoodgroup.com Advanced synthetic techniques could enable the creation of a wider range of architecturally complex this compound derivatives with potentially enhanced or altered biological activities.
Future efforts could explore novel catalytic methods, flow chemistry techniques, and late-stage functionalization strategies to access diverse substitution patterns and structural modifications on the this compound scaffold. Developing convergent synthetic routes that allow for the rapid assembly of complex derivatives from readily available precursors would be particularly valuable for structure-activity relationship studies and the exploration of new chemical space around the this compound core.
Deeper Elucidation of this compound's Multi-Target Mechanisms
This compound has been identified as an NF-κB inhibitor, and its anti-tumor effects in breast cancer cells appear related to its ability to inhibit the phosphorylation of IκBα and down-regulate FOXM1. nih.govresearchgate.netplos.org It has also been shown to influence glucose metabolism by suppressing lactate (B86563) dehydrogenase A (LDHA) and reinducing lactate dehydrogenase B (LDHB) expression, leading to pyruvate (B1213749) accumulation and mitochondrial apoptosis in breast cancer cells. mdpi.com Furthermore, this compound has demonstrated inhibitory activity on LPS-induced NO production. researchgate.netresearcher.life
Despite these findings, a deeper understanding of the complete spectrum of this compound's molecular targets and the intricate interplay between these targets is needed. Future research should employ comprehensive approaches, such as proteomic profiling, kinome screening, and target deconvolution strategies, to identify all direct and indirect binding partners of this compound. Investigating the downstream effects of this compound on various signaling pathways, beyond NF-κB and FOXM1, using techniques like transcriptomics and phosphoproteomics, will provide a more complete picture of its cellular impact. Understanding how this compound modulates multiple targets simultaneously and the consequences of this multi-target modulation on cellular processes is critical for fully appreciating its biological activities.
Exploration of this compound's Role in Emerging Biological Paradigms
Emerging biological paradigms, such as the role of altered metabolism in disease mdpi.comresearchgate.net and the significance of the tumor microenvironment, represent potential areas where this compound's activities could be further explored. Given its influence on glucose metabolism mdpi.com, investigating this compound's effects on other aspects of cellular metabolism, including lipid and amino acid pathways, could reveal new therapeutic opportunities.
Furthermore, the interaction of this compound with components of the tumor microenvironment, such as cancer-associated fibroblasts, immune cells, and the extracellular matrix, warrants investigation. Understanding how this compound influences these interactions could provide insights into its potential to modulate the tumor immunosuppressive environment or inhibit metastasis. Exploring its effects in the context of other emerging paradigms, such as cellular senescence or the unfolded protein response, could also uncover novel biological roles.
Integration of Systems Biology Approaches in this compound Mechanistic Studies
The complexity of this compound's multi-target activity and its effects on interconnected biological networks make it an ideal candidate for investigation using systems biology approaches. Integrating experimental data from various "omics" platforms (genomics, transcriptomics, proteomics, metabolomics) with computational modeling can provide a holistic understanding of how this compound perturbs cellular systems. marquette.edunih.govnih.govfrontiersin.org
Future research should leverage systems biology to build predictive models of this compound's effects in different cell types and disease contexts. These models can help identify key nodes and pathways that are most sensitive to this compound modulation and predict the consequences of targeting these nodes. This integrative approach can also aid in identifying biomarkers of response or resistance to this compound, guiding future translational studies. The combination of mechanistic modeling and machine learning techniques within a systems biology framework holds significant promise for unraveling the intricate mechanisms of this compound and predicting its behavior in complex biological systems. frontiersin.org
Q & A
Q. What are the primary molecular targets of Panepoxydone in cancer research, and how can their modulation be experimentally validated?
this compound (PP) primarily inhibits NF-κB activation by blocking IκB phosphorylation, leading to reduced nuclear translocation of NF-κB and downstream anti-apoptotic effects. It also downregulates FOXM1, a transcription factor critical for cell cycle progression. Methodologically, researchers can validate these targets using:
- Western blotting to assess IκB phosphorylation status and total/phosphorylated NF-κB levels .
- Immunofluorescence microscopy to visualize NF-κB nuclear-cytoplasmic shuttling .
- qPCR or RNA-seq to quantify FOXM1 and EMT-related gene expression (e.g., Snail, Vimentin) .
Q. How is this compound’s cytotoxicity quantified in vitro, and what parameters influence IC50 values?
Cytotoxicity is typically measured via MTT or CellTiter-Glo assays , with IC50 values calculated using dose-response curves (e.g., 0–50 µM PP over 48–72 hours). Key parameters include:
- Cell line specificity : MDA-MB-453 (IC50 ~10 µM) is more sensitive than MDA-MB-231 .
- Exposure duration : Prolonged incubation (72 hours) enhances apoptosis induction .
- Serum concentration : Low serum (2% FBS) may amplify efficacy by reducing survival signaling .
Q. What experimental models are suitable for studying this compound’s anti-metastatic effects?
- Transwell migration/invasion assays to evaluate EMT reversal (e.g., reduced migration in MDA-MB-231 cells) .
- 3D spheroid models to mimic tumor microenvironments and assess PP’s penetration and efficacy .
- Xenograft models for in vivo validation of tumor growth inhibition and metastasis suppression .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across pathogen models?
Discrepancies arise from assay conditions and biological targets. For example:
- In Trypanosoma cruzi assays, hypnophilin (IC50 = 2.5 µM) outperforms PP (IC50 = 38.9 µM) due to differences in TR enzyme binding .
- In breast cancer, PP’s potency correlates with FOXM1 expression levels, necessitating patient-derived xenografts (PDX) to stratify responsive subtypes . Recommendation : Use isogenic cell lines (e.g., FOXM1-knockout vs. wild-type) to isolate target-specific effects .
Q. What strategies optimize this compound biosynthesis for scalable production?
- Enzyme engineering : The PanH cytochrome P450 enzyme catalyzes selective oxidation of cyclohexenone precursors. Heterologous expression in E. coli or yeast can enhance yield .
- Precursor-directed biosynthesis : Modifying side-chain substrates (e.g., alkylation) generates derivatives with improved bioactivity .
- CRISPR-based gene cluster activation in Panus rudis to upregulate the pan gene cluster responsible for PP synthesis .
Q. How should researchers design dose-escalation studies to balance efficacy and toxicity?
- Preclinical dosing : Start with IC50 values (e.g., 10 µM for MDA-MB-453) and escalate in 2-fold increments, monitoring apoptosis (via Annexin V/PI staining ) and necrosis (LDH release) .
- Toxicity profiling : Use PBMC proliferation assays to assess immune cell viability (PP’s IC50 = 1.3 µM in PBMCs vs. 10 µM in cancer cells) .
- Combination therapy : Co-administer PP with chemotherapeutics (e.g., doxorubicin) to reduce effective doses and mitigate resistance .
Methodological Considerations
Q. What techniques validate this compound’s impact on apoptotic pathways?
- Caspase-3/7 activation assays (luminescence-based) to confirm apoptosis initiation .
- PARP cleavage analysis via Western blotting (e.g., 89 kDa fragment) .
- Bax/Bcl-2 ratio quantification to assess mitochondrial membrane permeabilization .
Q. How can researchers address challenges in this compound’s chemical synthesis?
Traditional chemical synthesis faces low yields (~15%) due to stereoselectivity issues. Alternatives include:
- Biocatalytic synthesis : Use PanH for enantioselective oxidation, achieving >80% yield in optimized conditions .
- Hybrid approaches : Combine microbial fermentation (for core structure) with chemical modification (side-chain functionalization) .
Data Contradiction Analysis
Q. Why does this compound exhibit variable efficacy against different pathogens?
Mechanistic divergence explains this:
- In cancer, PP targets host NF-κB/FOXM1 pathways .
- In T. cruzi, activity depends on indirect host immune modulation (e.g., PBMC suppression) rather than direct parasite killing . Recommendation : Use genetic knockdown models (e.g., NF-κB-deficient mice) to disentangle host vs. pathogen effects .
Tables
Q. Table 1. Key Pharmacological Parameters of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
